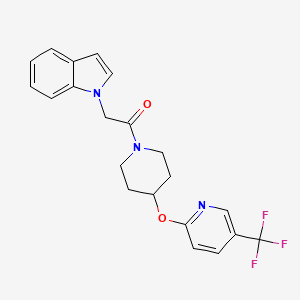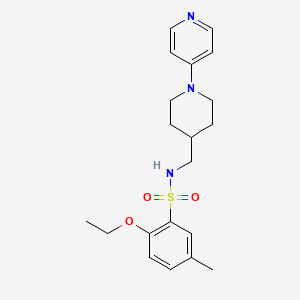![molecular formula C18H20N4O4S B2716271 2-(4-methoxybenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251692-64-4](/img/structure/B2716271.png)
2-(4-methoxybenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds have been synthesized and studied . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, synthesized, and evaluated for their inhibitory activities .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives has been confirmed by various methods such as IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives have been studied . For example, a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides showed good antimalarial activity with inhibitory concentration IC50 values .Scientific Research Applications
Structural and Crystallographic Analysis
- The compound and its derivatives have been analyzed for their crystal structures, revealing centrosymmetric and S-shaped structures, with the benzene ring substituents almost perpendicular to the central pyrazine ring. This analysis provides insights into the molecular conformation and packing arrangements of such compounds (Gasser & Stoeckli-Evans, 2004).
Antimicrobial and Herbicidal Activity
- Derivatives of this compound have shown potent antimicrobial and antifungal activities against various microorganisms, including bacteria and fungi. This highlights its potential as a candidate for developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
- Additionally, some derivatives have exhibited excellent herbicidal activity on a broad spectrum of vegetation, indicating their potential use in agricultural contexts (Moran, 2003).
Synthesis and Modification
- The compound has been a subject of synthetic modification to explore its potential in various applications. Modifications have been aimed at improving its pharmacological properties or exploring new derivatives with potential biological activities (Wang et al., 2015).
Application in Antimalarial Drug Development
- Derivatives of this compound have shown promising results in in vitro studies against Plasmodium falciparum, suggesting their potential as antimalarial agents. This opens up avenues for further exploration in antimalarial drug development (Karpina et al., 2020).
Chemical and Molecular Studies
- The compound and its derivatives have been extensively studied for their molecular structures, providing valuable insights into their chemical properties and potential applications in various fields, including medicinal chemistry and materials science (Gumus et al., 2018).
Future Directions
The future directions for the study of [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives could involve further exploration of their potential as antimalarial agents or as inhibitors of c-Met/VEGFR-2 kinases . Additionally, the development of new synthesis methods and further investigation of their physical and chemical properties could also be beneficial .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-26-15-6-4-14(5-7-15)12-22-18(23)21-13-16(8-9-17(21)19-22)27(24,25)20-10-2-3-11-20/h4-9,13H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUVSYINLVDSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2716189.png)
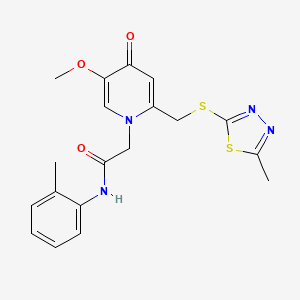
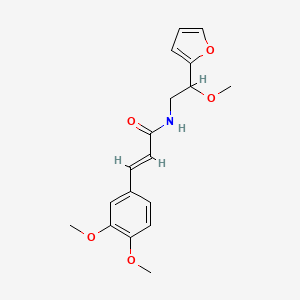
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716193.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2716194.png)
![4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2716195.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)
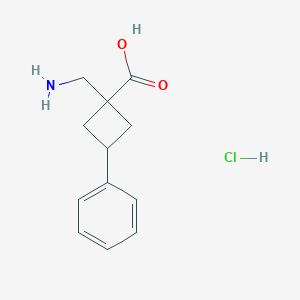
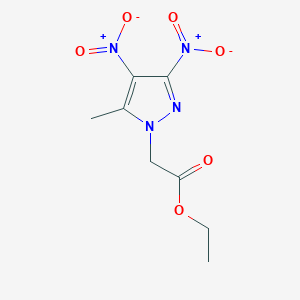
![1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B2716203.png)
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2716204.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2716206.png)
